

# Spectroscopic and Synthetic Profile of 2-Aminothiophene Carboxylates: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 2-amino-5-ethylthiophene-3-carboxylate

**Cat. No.:** B095251

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## Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-aminothiophene-3-carboxylate derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of public data for **"Methyl 2-amino-5-ethylthiophene-3-carboxylate,"** this document focuses on a closely related and well-characterized analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate. The experimental protocols and spectroscopic data presented herein offer valuable insights for researchers and professionals engaged in the synthesis and analysis of this family of heterocyclic compounds.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Reference
6.07	s	2H	NH <sub>2</sub>	<a href="#">[1]</a>
5.82	s	1H	Thiophene-H	<a href="#">[1]</a>
4.29	q, J = 7.1 Hz	2H	OCH <sub>2</sub>	<a href="#">[1]</a>
2.28	s	3H	CH <sub>3</sub> (thiophene)	<a href="#">[1]</a>
1.35	t, J = 7.1 Hz	3H	CH <sub>3</sub> (ester)	<a href="#">[1]</a>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference
166.13	C=O (ester)	<a href="#">[1]</a>
164.17	C-NH <sub>2</sub>	<a href="#">[1]</a>
136.71	C-CH <sub>3</sub> (thiophene)	<a href="#">[1]</a>
106.72	C-COOEt (thiophene)	<a href="#">[1]</a>
102.85	C-H (thiophene)	<a href="#">[1]</a>
59.54	OCH <sub>2</sub>	<a href="#">[1]</a>
18.40	CH <sub>3</sub> (thiophene)	<a href="#">[1]</a>
14.40	CH <sub>3</sub> (ester)	<a href="#">[1]</a>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

**Table 3: Mass Spectrometry Data**

m/z	Interpretation	Reference
186.15	[M + H] <sup>+</sup>	<a href="#">[1]</a>

Technique: ESI-MS

## Experimental Protocols

The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is typically achieved through the Gewald aminothiophene synthesis. This one-pot, three-component reaction is a versatile method for the preparation of a wide range of substituted 2-aminothiophenes.

### Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Materials:

- Acetone (0.5 mmol)
- Ethyl cyanoacetate (0.5 mmol)
- Elemental Sulfur (0.5 mmol)
- Diethylamine (0.5 mmol)
- Absolute Ethanol (4 ml)
- Ice-cold water
- Ethyl acetate
- Anhydrous sodium sulfate

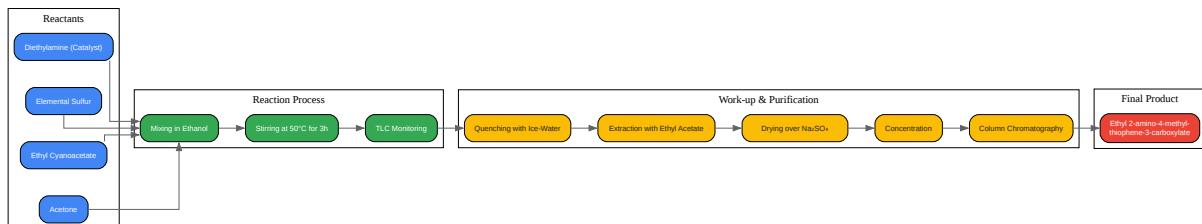
Procedure:[[1](#)]

- A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) is prepared in absolute ethanol (2 ml).
- To this solution, a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added.
- The reaction mixture is stirred continuously for 3 hours at a temperature of 50°C.

- The completion of the reaction is monitored using thin-layer chromatography (TLC) on pre-coated silica gel plates.
- Upon completion, the reaction mixture is quenched with ice-cold water.
- The product is extracted with ethyl acetate.
- The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel (100–200 mesh) using a hexane/ethyl acetate (7:3) mixture as the eluent.
- Yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate are obtained after slow evaporation of the solvent.

## Visualizations

### Experimental Workflow for the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

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Caption: Synthetic workflow for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

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## References

- 1. journals.iucr.org [journals.iucr.org]
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